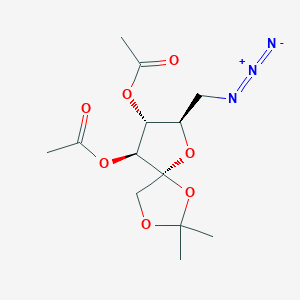
3,4-Di-O-acetyl-5-azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose: is a specialized chemical compound used primarily in proteomics research. It is a derivative of fructose, modified to include azido and acetyl groups, which impart unique chemical properties and reactivity .
Preparation Methods
The synthesis of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves multiple steps. Typically, the process starts with the protection of the hydroxyl groups of fructose using isopropylidene and acetyl groups. The azido group is then introduced through a substitution reaction, replacing a hydroxyl group with an azide group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as acetic anhydride and sodium azide .
Chemical Reactions Analysis
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves its interaction with biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies, where the compound is used to tag biomolecules for detection and analysis.
Comparison with Similar Compounds
Compared to other similar compounds, 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose stands out due to its unique combination of azido and acetyl groups. Similar compounds include:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: A protected derivative of glucose used in similar synthetic applications.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated sugar derivative used in chemical synthesis.
1,2-di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-beta-D-ribofuranose: A compound with similar azido and acetyl functionalities.
These compounds share some chemical properties but differ in their specific structures and reactivities, making each one suitable for different applications.
Properties
Molecular Formula |
C13H19N3O7 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
[(5S,7R,8R,9S)-9-acetyloxy-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-8-yl] acetate |
InChI |
InChI=1S/C13H19N3O7/c1-7(17)20-10-9(5-15-16-14)22-13(11(10)21-8(2)18)6-19-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11+,13+/m1/s1 |
InChI Key |
AFTZFZJKSOVECV-DCQANWLSSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@]2([C@H]1OC(=O)C)COC(O2)(C)C)CN=[N+]=[N-] |
Canonical SMILES |
CC(=O)OC1C(OC2(C1OC(=O)C)COC(O2)(C)C)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


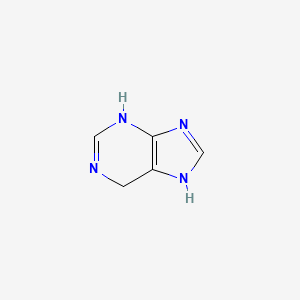
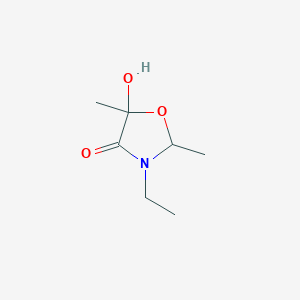

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
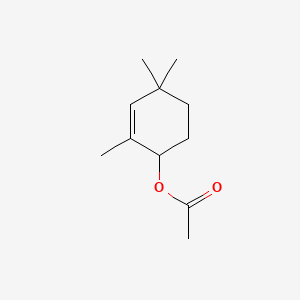
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
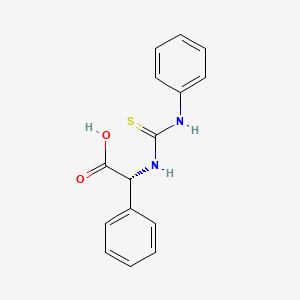
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
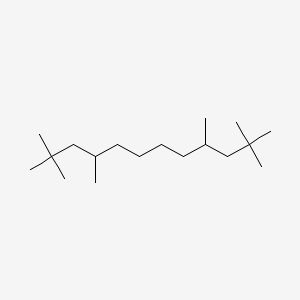
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

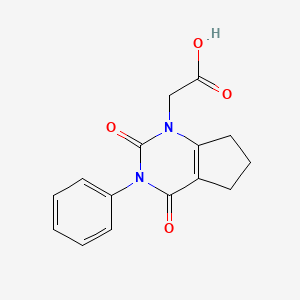
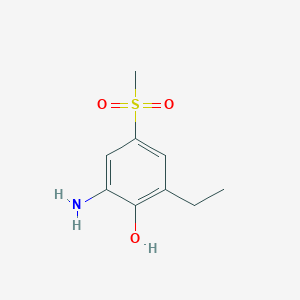
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
